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Compound of Interest

Compound Name:
tert-Butyl 3-oxoazetidine-1-

carboxylate

Cat. No.: B119529 Get Quote

An In-depth Technical Guide on tert-Butyl 3-oxoazetidine-1-carboxylate

This guide provides a comprehensive overview of tert-Butyl 3-oxoazetidine-1-carboxylate, a

key building block in modern medicinal chemistry. It is intended for researchers, scientists, and

professionals in the field of drug development. The document covers the compound's

nomenclature, chemical and physical properties, detailed synthesis protocols, and its

application in the creation of therapeutic agents.

Nomenclature and Synonyms
tert-Butyl 3-oxoazetidine-1-carboxylate is a widely used synthetic intermediate. Due to its

frequent use in chemical synthesis, it is known by several synonymous names. A

comprehensive list of these names is provided below to aid in literature searches and material

sourcing.
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Synonym Reference

1-Boc-3-azetidinone [1][2]

N-Boc-3-azetidinone [3][4]

3-Oxoazetidine-1-carboxylic acid tert-butyl ester [5]

1-(tert-Butoxycarbonyl)-3-azetidinone [5]

N-Boc-azetidin-3-one [3]

1-Boc-3-oxo-azetidine [5]

tert-Butyl 3-oxoazetidinecarboxylate [5]

Chemical and Physical Properties
A summary of the key chemical and physical properties of tert-Butyl 3-oxoazetidine-1-
carboxylate is presented in the table below. These properties are crucial for its handling,

storage, and application in chemical reactions.

Property Value Reference

CAS Number 398489-26-4 [5][6]

Molecular Formula C₈H₁₃NO₃ [3][5]

Molecular Weight 171.19 g/mol [3][5]

Appearance
White to off-white crystalline

powder
[7]

Melting Point 47-51 °C [3]

Boiling Point 251.3 ± 33.0 °C at 760 mmHg [7]

Density 1.2 ± 0.1 g/cm³ [7]

Solubility
Chloroform (Sparingly),

Dichloromethane (Slightly)
[3]

Storage Conditions Inert atmosphere, 2-8°C [3]
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Experimental Protocols: Synthesis
tert-Butyl 3-oxoazetidine-1-carboxylate is a pivotal intermediate in the synthesis of various

pharmaceuticals, most notably Baricitinib, a Janus kinase (JAK) inhibitor.[2] Detailed

experimental procedures for its synthesis are provided below.

Synthesis of tert-Butyl 3-hydroxyazetidine-1-carboxylate
This procedure outlines the debenzylation of 1-benzylazetidin-3-ol to yield the hydroxyl

precursor.

Materials: 1-benzylazetidin-3-ol, 5% Palladium on carbon (Pd/C), Tetrahydrofuran (THF), n-

heptane.

Procedure:

To a solution of 1-benzylazetidin-3-ol (35.0 g, 214.4 mmol) in THF (350 mL), add 5% Pd/C

(1.75 g).[1]

Stir the reaction mixture at room temperature under a hydrogen atmosphere for 20 hours.

[1]

Upon completion, filter the mixture through a suction filter.[1]

Remove the solvent under vacuum to obtain the crude product.[1]

Dissolve the crude product in n-heptane (105 mL) and stir at 0-5 °C for 2 hours under a

nitrogen atmosphere.[1]

Filter the mixture and dry the filter cake to afford pure tert-butyl 3-hydroxyazetidine-1-

carboxylate as a white solid (33.8 g, 91% yield).[1]

Oxidation to tert-Butyl 3-oxoazetidine-1-carboxylate
(Traditional Method)
This protocol describes the oxidation of the hydroxyl group to a ketone using a TEMPO-

catalyzed reaction with sodium hypochlorite.
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Materials: tert-butyl 3-hydroxyazetidine-1-carboxylate, Dichloromethane (CH₂Cl₂), Potassium

bromide (KBr) solution (9.1%), TEMPO, Potassium bicarbonate (KHCO₃), Sodium

hypochlorite (NaClO) solution (12%).

Procedure:

Dissolve tert-butyl 3-hydroxyazetidine-1-carboxylate (10.0 g, 57.7 mmol) in CH₂Cl₂ (200

mL).[1]

Cool the solution to -15 to 5 °C.[1]

Slowly add 9.1% potassium bromide water solution (15.1 g) and TEMPO (0.18 g, 1.15

mmol).[1]

Add a mixture of KHCO₃ (104 g) and NaClO (86 g, 12% water solution) in water (389 mL)

and stir for 30 minutes.[1]

Green Synthesis using a Microchannel Reactor
This modern approach utilizes a microchannel reactor for a more efficient and environmentally

friendly oxidation process.

Materials: tert-butyl 3-hydroxyazetidine-1-carboxylate, TEMPO, Dichloromethane (CH₂Cl₂),

30% Hydrogen peroxide (H₂O₂) solution.

Procedure:

In a premixed reactor A, add tert-butyl 3-hydroxyazetidine-1-carboxylate (10.0 g, 57.7

mmol), TEMPO (0.18 g, 1.15 mmol), and CH₂Cl₂ (120 mL).[1]

Pump this mixture into the microchannel reactor at a speed of 6.5 g/min .[1]

Simultaneously, pump 30% H₂O₂ solution into the microchannel reactor at a speed of 4.5

g/min . The residence time should be 30 seconds.[1]

Upon completion, pump the reaction mixture into an oil-water separator for 20 minutes to

isolate the product.[1]
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Applications in Drug Discovery and Development
tert-Butyl 3-oxoazetidine-1-carboxylate serves as a versatile scaffold for the synthesis of

complex molecules with therapeutic potential. Its primary applications are in the development of

treatments for autoimmune diseases, cancer, and tuberculosis.[2][4]

Synthesis of Baricitinib (JAK Inhibitor)
The synthesis of Baricitinib, an inhibitor of Janus kinases 1 and 2 (JAK1/JAK2), is a prime

example of the utility of this building block.[1][2] The azetidine ketone is a crucial component for

constructing the 2-(1-(ethylsulfonyl)azetidin-3-yl)acetonitrile moiety of the final drug.[1]

Below is a diagram illustrating the synthetic workflow from tert-Butyl 3-oxoazetidine-1-
carboxylate to a key intermediate for Baricitinib.

Synthesis of Baricitinib Intermediate

tert-Butyl 3-oxoazetidine-1-carboxylate

tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate

Horner-Wadsworth-Emmons Reaction
(Diethyl (cyanomethyl)phosphonate, KHMDS)

2-(azetidin-3-ylidene)acetonitrile

Boc Deprotection
(HCl)

2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile

Sulfonylation
(Ethanesulfonyl chloride, Et3N)
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Caption: Synthetic workflow for a key Baricitinib intermediate.

Role in Cancer and Tuberculosis Drug Discovery
This compound is a key starting material for creating novel heterocyclic compounds with

potential applications in oncology and as anti-tuberculosis agents.[4] For instance, it is used in

the synthesis of novel piperidinyl-azetidines that act as CCR4 antagonists with antitumor

activity.[4] Furthermore, azetidine-containing compounds have shown potent activity against

Mycobacterium tuberculosis by inhibiting mycolic acid biosynthesis, a critical component of the

bacterial cell wall.[8]

Signaling Pathway Modulation by Downstream
Products
It is important to note that tert-Butyl 3-oxoazetidine-1-carboxylate is a synthetic intermediate

and does not directly interact with biological signaling pathways. However, the final drug

products derived from it are designed to modulate specific pathways implicated in disease.

JAK/STAT Signaling Pathway (Target of Baricitinib)
Baricitinib, synthesized using the subject compound, inhibits JAK1 and JAK2, thereby blocking

the JAK/STAT signaling pathway. This pathway is crucial for the signaling of numerous

cytokines and growth factors that are involved in inflammation and immune responses.

JAK/STAT Signaling Pathway

Cytokine Cytokine Receptor

JAK

activates

STATphosphorylates p-STAT Nucleusdimerizes and translocates Gene Transcription

Baricitinib
(derived from intermediate) inhibits

Click to download full resolution via product page

Caption: Inhibition of the JAK/STAT pathway by Baricitinib.
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This guide has provided a detailed technical overview of tert-Butyl 3-oxoazetidine-1-
carboxylate, highlighting its importance as a versatile building block in the pharmaceutical

industry. The provided data and protocols are intended to support researchers in their drug

discovery and development endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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